molecular formula C20H29N7O2S B12349859 2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide

2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide

Cat. No.: B12349859
M. Wt: 431.6 g/mol
InChI Key: FFCJWFNDGSXGOO-UHFFFAOYSA-N
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Description

VEGFR-2-IN-6 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and vasculogenesis. This compound is of significant interest in the field of cancer research due to its ability to inhibit the growth of blood vessels that supply tumors, thereby restricting tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR-2-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of anthranilic diamides, which are small molecule inhibitors of VEGFR-2. These compounds are synthesized using computer-aided design and various cheminformatics approaches .

Industrial Production Methods

Industrial production of VEGFR-2-IN-6 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

VEGFR-2-IN-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of VEGFR-2-IN-6 include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

VEGFR-2-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

VEGFR-2-IN-6 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are essential for endothelial cell proliferation, migration, and survival. The key molecular targets and pathways involved include the PLCγ-PKC, TSAd-Src-PI3K-Akt, and SHB-FAK-paxillin pathways .

Comparison with Similar Compounds

VEGFR-2-IN-6 is compared with other VEGFR-2 inhibitors such as tivozanib, fruquintinib, and sorafenib. While all these compounds inhibit VEGFR-2, VEGFR-2-IN-6 is unique due to its specific binding affinity and inhibitory potency. Similar compounds include:

Properties

Molecular Formula

C20H29N7O2S

Molecular Weight

431.6 g/mol

IUPAC Name

2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C20H29N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-5,8-10,13,15-17,25-26H,6-7,11H2,1-3H3,(H2,21,28,29)(H,22,23,24)

InChI Key

FFCJWFNDGSXGOO-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(CC2NN1)N(C)C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N

Origin of Product

United States

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